molecular formula C18H21FN2O B5744835 1-[(2-fluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine

1-[(2-fluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine

Cat. No.: B5744835
M. Wt: 300.4 g/mol
InChI Key: KPJYLNZXMOQSCP-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O/c1-22-17-7-4-6-16(13-17)21-11-9-20(10-12-21)14-15-5-2-3-8-18(15)19/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJYLNZXMOQSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-fluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine typically involves the following steps:

    Nucleophilic Substitution: The starting material, 2-fluorobenzyl chloride, undergoes nucleophilic substitution with piperazine to form 1-(2-fluorophenylmethyl)piperazine.

    Aromatic Substitution: The intermediate product is then subjected to aromatic substitution with 3-methoxyphenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures (around 100-120°C).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Fluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride, nucleophiles like sodium azide or amines.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, azides, substituted amines.

Scientific Research Applications

1-[(2-Fluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for designing new drugs with potential therapeutic effects, such as antipsychotic, antidepressant, and anxiolytic agents.

    Biological Studies: It serves as a probe to study receptor-ligand interactions, particularly in the central nervous system, due to its affinity for certain neurotransmitter receptors.

    Chemical Biology: The compound is used in chemical biology to investigate cellular pathways and mechanisms of action of various biological targets.

    Industrial Applications: It is employed in the synthesis of advanced materials and as an intermediate in the production of other piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This interaction can lead to various pharmacological effects, including changes in mood, cognition, and behavior. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Similar structure but lacks the fluorophenylmethyl group.

    1-(4-Methoxyphenyl)piperazine: Similar structure but with the methoxy group at the para position.

    1-(2-Fluorophenyl)piperazine: Similar structure but lacks the methoxyphenyl group.

Uniqueness: 1-[(2-Fluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine is unique due to the presence of both the 2-fluorophenylmethyl and 3-methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. The fluorine atom enhances the compound’s metabolic stability and bioavailability, while the methoxy group contributes to its receptor binding affinity and selectivity.

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